molecular formula C16H13NS B12878694 4-Methyl-2-(phenylsulfanyl)quinoline CAS No. 5465-87-2

4-Methyl-2-(phenylsulfanyl)quinoline

Cat. No.: B12878694
CAS No.: 5465-87-2
M. Wt: 251.3 g/mol
InChI Key: KDCWPVPYIKQBAR-UHFFFAOYSA-N
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Description

4-Methyl-2-(phenylthio)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities. This compound features a quinoline core with a methyl group at the 4-position and a phenylthio group at the 2-position, making it a unique and versatile molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(phenylthio)quinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, where aniline derivatives react with carbonyl compounds under acidic or basic conditions to form the quinoline ring. Another method is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents to construct the quinoline core .

Industrial Production Methods

Industrial production of 4-Methyl-2-(phenylthio)quinoline typically involves large-scale reactions using optimized conditions to ensure high yield and purity. Catalysts such as zeolites or transition metals may be employed to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(phenylthio)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

4-Methyl-2-(phenylthio)quinoline has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(phenylthio)quinoline involves its interaction with various molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit specific enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-(phenylthio)quinoline is unique due to the presence of both the methyl and phenylthio groups, which confer distinct chemical and biological properties.

Properties

CAS No.

5465-87-2

Molecular Formula

C16H13NS

Molecular Weight

251.3 g/mol

IUPAC Name

4-methyl-2-phenylsulfanylquinoline

InChI

InChI=1S/C16H13NS/c1-12-11-16(18-13-7-3-2-4-8-13)17-15-10-6-5-9-14(12)15/h2-11H,1H3

InChI Key

KDCWPVPYIKQBAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SC3=CC=CC=C3

Origin of Product

United States

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